molecular formula C9H13NO2 B3243127 (5-Isopropoxypyridin-3-yl)methanol CAS No. 1546841-49-9

(5-Isopropoxypyridin-3-yl)methanol

Cat. No.: B3243127
CAS No.: 1546841-49-9
M. Wt: 167.2 g/mol
InChI Key: ULHVHTWVCFXUSW-UHFFFAOYSA-N
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Description

(5-Isopropoxypyridin-3-yl)methanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with an isopropoxy group at the fifth position and a methanol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxypyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.

    Substitution Reaction: An isopropoxy group is introduced at the fifth position of the pyridine ring through a nucleophilic substitution reaction.

    Reduction Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the substitution and reduction reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the isopropoxy group.

Scientific Research Applications

(5-Isopropoxypyridin-3-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (5-Methoxypyridin-3-yl)methanol: Similar structure with a methoxy group instead of an isopropoxy group.

    (5-Ethoxypyridin-3-yl)methanol: Similar structure with an ethoxy group instead of an isopropoxy group.

    (5-Propoxypyridin-3-yl)methanol: Similar structure with a propoxy group instead of an isopropoxy group.

Uniqueness: (5-Isopropoxypyridin-3-yl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHVHTWVCFXUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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